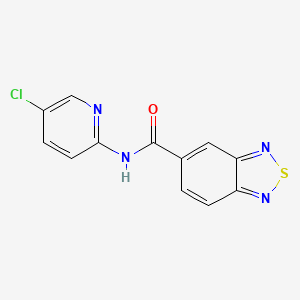
N-(5-chloropyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a benzothiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 5-chloro-2-aminopyridine with 2,1,3-benzothiadiazole-5-carboxylic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The mixture is cooled to -78°C and triflic anhydride is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-(5-chloro-2-pyridinyl)-2,1,3-benzothiadiazole-5-carboxylic acid.
Reduction: Formation of N-(5-chloro-2-pyridinyl)-2,1,3-benzothiadiazole-5-carboxamide.
Substitution: Formation of N-(5-substituted-2-pyridinyl)-2,1,3-benzothiadiazole-5-carboxamide.
Scientific Research Applications
N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for cell survival, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide
- N-(5-chloro-2-pyridinyl)-2-(4-morpholinyl)-5-nitrobenzamide
Uniqueness
N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its benzothiadiazole ring, which imparts distinct electronic properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H7ClN4OS |
|---|---|
Molecular Weight |
290.73 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H7ClN4OS/c13-8-2-4-11(14-6-8)15-12(18)7-1-3-9-10(5-7)17-19-16-9/h1-6H,(H,14,15,18) |
InChI Key |
XYXWFCMSTNWQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















